![molecular formula C15H20N2O2 B13490921 tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications This compound is known for its unique structure, which includes a tert-butyl group, a cyanophenyl group, and a methylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-(3-aminophenyl)carbamate with 4-(2-methoxyethoxy)aniline . The reaction conditions often include the use of a suitable solvent, such as dimethylsulfoxide, and a catalyst to facilitate the reaction. The reaction is carried out at an elevated temperature, typically around 40°C, and under controlled pH conditions to ensure optimal yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for achieving high purity and yield in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the cyanophenyl and methylcarbamate groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The presence of the cyanophenyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methylcarbamate group can also contribute to its binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate include other carbamates with different substituents, such as tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate and tert-butyl N-(3-aminophenyl)carbamate . These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Uniqueness: The presence of the cyanophenyl group, in particular, distinguishes it from other carbamates and contributes to its unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17(4)10-9-12-5-7-13(11-16)8-6-12/h5-8H,9-10H2,1-4H3 |
Clave InChI |
UTHMLRWLPJDVHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


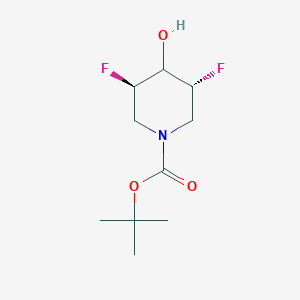
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
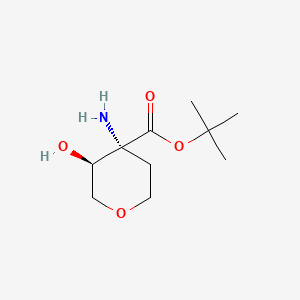
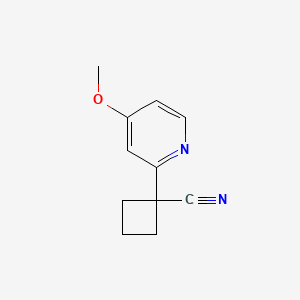
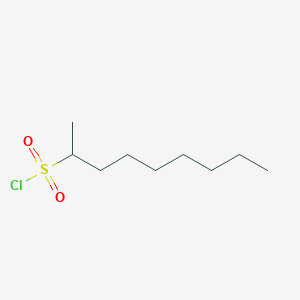
![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
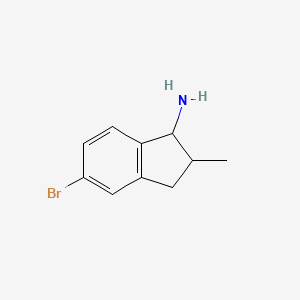
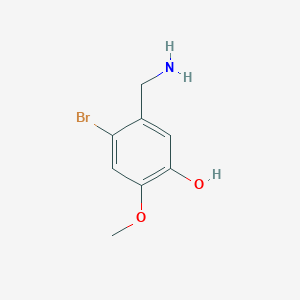



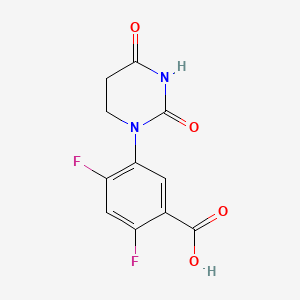
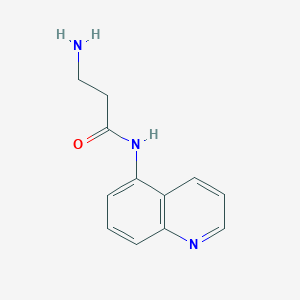
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
